Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is a derivative of quinoxaline, characterized by the presence of both a 3-chlorophenyl group and a 4-chlorophenylmethyl substituent. This compound has a molecular formula of CHClN and a molecular weight of approximately 344.8 g/mol. Quinoxaline itself is a bicyclic compound formed by the fusion of benzene and pyrazine rings, recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
Quinoxaline derivatives are known for their significant biological activities, including:
The specific compound 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- has been investigated for its unique biological profile due to its chlorinated and methylated phenyl groups, which may enhance its therapeutic efficacy.
The synthesis of quinoxaline derivatives typically involves several methods:
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- has several applications across various fields:
Studies on the interactions of quinoxaline derivatives with biological targets have revealed important insights into their mechanisms of action. For instance, molecular docking studies have been conducted to understand how these compounds bind to specific enzymes or receptors involved in disease pathways. These studies help elucidate their potential as therapeutic agents by identifying key interactions that contribute to their biological activity .
Several compounds share structural similarities with quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Quinoxaline | Quinoxaline | Basic heterocyclic compound; used in pharmaceuticals |
| Varenicline | Varenicline | Nicotine receptor partial agonist; used for smoking cessation |
| Olaquindox | Olaquindox | Antibiotic; used in veterinary medicine |
| Carbadox | Carbadox | Antibacterial agent; used in animal feed |
The uniqueness of quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- lies in its specific combination of substituents that may confer distinct chemical reactivity and enhanced biological activity compared to other derivatives. The presence of both chlorinated and methylated phenyl groups allows for varied interactions within biological systems, potentially leading to improved efficacy in therapeutic applications .
The crystallographic analysis of biphenyl-substituted quinoxalines reveals distinctive structural features that are fundamental to understanding their molecular architecture [2]. The quinoxaline core structure consists of a fused benzene and pyrazine ring system, which forms the foundation for substitution patterns observed in 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-quinoxaline [5].
Crystal structure determinations of related quinoxaline derivatives demonstrate that the benzoquinoxaline ring system maintains an almost planar configuration, with root-mean-square deviations typically ranging from 0.076 to 0.089 angstroms from the least-squares plane [5]. The phenyl rings attached to the quinoxaline core exhibit characteristic twist angles relative to the central heterocyclic system [5]. In the case of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the phenyl rings are twisted relative to the benzoquinoxaline ring system, making dihedral angles of 53.91 degrees and 36.86 degrees respectively [5].
| Crystallographic Parameter | Typical Values for Quinoxaline Derivatives |
|---|---|
| Space Group | Monoclinic P21/n [25] [26] |
| Unit Cell Parameter a | 6.0814 - 15.3990 Å [26] [27] |
| Unit Cell Parameter b | 10.7514 - 21.5212 Å [26] [27] |
| Unit Cell Parameter c | 13.2728 - 15.297 Å [26] [27] |
| Beta Angle | 81.09 - 109.745° [27] [31] |
| Density | 1.234 - 1.602 Mg/m³ [26] [30] |
The crystal packing arrangements in quinoxaline derivatives are stabilized through intermolecular interactions, particularly carbon-hydrogen to pi-arene interactions [5]. However, pi-pi stacking interactions between aromatic rings are often weak or absent, with minimum centroid-centroid separations exceeding 3.995 angstroms [2]. The molecular structure analysis reveals that the pyrazine heterocyclic ring contains nitrogen-carbon bonds with lengths of approximately 1.310 angstroms, which are shorter than the nitrogen-carbon bonds connecting to the benzene ring system at approximately 1.381 angstroms [5].
Single crystal X-ray diffraction studies of quinoxaline derivatives consistently demonstrate the presence of a pseudo-twofold rotation axis passing through the midpoints of specific carbon-carbon bonds within the ring system [5]. The dihedral angles between phenyl ring substituents in biphenyl-substituted quinoxalines typically range from 36.86 to 65.22 degrees, indicating significant conformational flexibility in these molecular systems [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of chlorinated quinoxaline derivatives through both proton and carbon-13 chemical shift analysis [8] [9] [10]. The nuclear magnetic resonance spectroscopic fingerprinting of quinoxaline derivatives reveals characteristic chemical shift patterns that are directly correlated with the electronic environment and substitution patterns [10] [13].
Proton nuclear magnetic resonance analysis of quinoxaline derivatives demonstrates characteristic chemical shift ranges for different ring positions [8]. The aromatic protons in the quinoxaline ring system typically appear in the range of 7.4 to 8.1 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of neighboring groups [8]. For chlorinated quinoxaline derivatives, the presence of electron-withdrawing chlorine substituents causes downfield shifts in adjacent aromatic protons [9].
| Carbon Position | Chemical Shift Range (ppm) | Coupling Constants (Hz) |
|---|---|---|
| C(2,3) | 153-155 [13] [33] | ¹JCH 181.9, ²JCH 11.4 [13] [33] |
| C(5,8) | 128-130 [13] [33] | ¹JCH 162.6, ³JCH 6.5 [13] [33] |
| C(6,7) | 127-129 [13] [33] | ¹JCH 159.4, ³JCH 9.1 [13] [33] |
| C(9,10) | 140-142 [13] [33] | ³JCH 10.0, ³JCH 5.4 [13] [33] |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of chlorinated quinoxaline derivatives [13]. The carbon chemical shifts for quinoxaline ring positions exhibit characteristic values, with the heterocyclic nitrogen-bearing carbons typically appearing between 153 and 155 parts per million [13] [33]. The benzenoid ring carbons display chemical shifts in the range of 127 to 142 parts per million, depending on their specific position within the ring system [13] [33].
The coupling constants between carbon and hydrogen atoms in quinoxaline derivatives follow predictable patterns based on the number of bonds separating the nuclei [13] [33]. One-bond carbon-hydrogen coupling constants range from 159.4 to 181.9 hertz, while three-bond coupling constants typically fall between 5.4 and 10.0 hertz [13] [33]. These coupling patterns provide definitive structural assignments for nuclear magnetic resonance spectral interpretation [10].
Substituent effects in chlorinated quinoxaline derivatives can be quantitatively analyzed through correlation with Hammett substituent constants [9]. The nuclear magnetic resonance chemical shifts demonstrate linear relationships with electronic parameters, allowing for predictive modeling of chemical shift values based on substitution patterns [9]. The correlation coefficients for these relationships typically exceed 0.95, indicating strong predictive capability [9].
Mass spectrometric analysis of quinoxaline derivatives reveals characteristic fragmentation patterns that provide valuable structural information for compound identification and characterization [15] [16] [18]. The fragmentation mechanisms in quinoxaline derivatives follow predictable pathways that are influenced by the electronic structure and substitution patterns of the heterocyclic core [15] [18].
The primary fragmentation pathways in quinoxaline derivatives involve the loss of specific functional groups and ring fragmentation processes [18]. Common neutral losses observed in quinoxaline mass spectra include hydrogen atoms, carbon monoxide, ethylene, and hydrogen cyanide groups [18]. These fragmentation patterns are consistent across various quinoxaline derivatives and provide characteristic fingerprints for structural identification [16].
| Fragment Type | Mass Loss (m/z) | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Molecular Ion | M⁺- | Complete molecule | Variable [16] [18] |
| [M-H]⁺ | M-1 | Hydrogen loss | Moderate [18] |
| [M-CO]⁺ | M-28 | Carbon monoxide loss | High [18] |
| [M-C₂H₄]⁺ | M-28 | Ethylene loss | Moderate [18] |
| [M-HCN]⁺ | M-27 | Hydrogen cyanide loss | High [18] |
Matrix-assisted laser desorption ionization mass spectrometry has been successfully employed for the analysis of quinoxaline derivatives, providing molecular ion peaks and characteristic fragmentation patterns [4] [8]. The mass spectral data obtained through this technique demonstrates excellent correlation with the expected molecular weights and structural assignments [4] [8].
The fragmentation mechanisms in chlorinated quinoxaline derivatives involve specific pathways related to the presence of halogen substituents [17]. Chlorine-containing fragments exhibit characteristic isotope patterns that aid in structural confirmation and provide additional evidence for the presence and position of chlorine atoms within the molecular structure [17]. The mass spectral analysis reveals that chlorinated aromatic systems undergo preferential fragmentation at positions adjacent to the halogen substituents [17].
Low-resolution and high-resolution mass spectrometry techniques have been employed to elucidate fragmentation mechanisms through accurate mass measurements and metastable ion analysis [16]. These studies have identified novel rearrangement processes, including alpha-beta-elimination reactions that result in the loss of alkylene fragments from substituted side chains [16].
Computational modeling using density functional theory methods provides comprehensive insights into the electronic structure and molecular properties of quinoxaline derivatives [20] [22] [23]. The theoretical calculations employ various basis sets and functionals to optimize molecular geometries and predict electronic properties with high accuracy [20] [22].
Density functional theory calculations at the B3LYP level with 6-311++G(d,p) basis sets have been extensively used to investigate the electronic properties of quinoxaline derivatives [22] [23]. These computational studies provide detailed information about molecular orbitals, energy gaps, and electronic transitions that are fundamental to understanding the chemical behavior of these compounds [22] [23].
| Electronic Property | Computational Method | Typical Values | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -4.30 to -5.30 eV [22] [40] [42] | Electron donation capability |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -2.62 to -2.92 eV [22] [40] [42] | Electron acceptance capability |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 2.14 to 2.86 eV [22] [42] | Chemical reactivity indicator |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 2.85 to 3.66 Debye [22] [40] | Polarity measure |
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electron distribution patterns and reactive sites within quinoxaline derivatives [23] [38] [41]. The highest occupied molecular orbitals are typically localized on the quinoxaline ring system and aromatic substituents, while the lowest unoccupied molecular orbitals show contributions from both the heterocyclic core and electron-withdrawing groups [23] [40].
Frontier molecular orbital theory applications to quinoxaline derivatives provide insights into chemical reactivity, stability, and electronic properties [23]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as an important descriptor for chemical hardness, softness, and electrophilicity [23]. These parameters are crucial for understanding the potential applications and reactivity patterns of quinoxaline derivatives [20].
Computational studies have also investigated the relationship between electronic properties and biological activity in quinoxaline derivatives [20]. The correlation between calculated electronic descriptors and experimental activity data provides valuable guidance for the design of new compounds with enhanced properties [20]. The bond dissociation energies and electron density distributions calculated through density functional theory methods offer mechanistic insights into the chemical behavior of these heterocyclic systems [20].
The foundational approach to quinoxaline synthesis relies on the condensation reaction between 1,2-aryldiamines and 1,2-dicarbonyl compounds, a transformation known since the late 1800s [1] [2]. This classical methodology has undergone significant refinement, with recent studies demonstrating that remarkably simple conditions can achieve exceptional efficiency. The reaction mechanism proceeds through nucleophilic attack of the diamine nitrogen atoms on the carbonyl carbons, followed by cyclization and dehydration to form the quinoxaline ring system [3] [4].
Table 1: Traditional Condensation Methods for Quinoxaline Synthesis
| Method | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Catalyst-free methanol condensation | Room temperature, 1 minute, methanol | 93-99 | Green, scalable, catalyst-free |
| Iodine-catalyzed microwave synthesis | 50°C, 30 seconds - 5 minutes, water/ethanol | 85-99 | Fast reaction, high yields |
| Cerium ammonium nitrate catalysis | Reflux, ethanol, ambient conditions | 88-95 | Mild conditions, recyclable |
| Polymer-supported sulphanilic acid | Room temperature, ultrasound irradiation | 82-98 | Environmentally benign, recyclable |
| Ammonium bifluoride catalysis | Room temperature, aqueous ethanol | 90-98 | Mild conditions, high selectivity |
Recent breakthrough research has demonstrated that quinoxaline synthesis can be accomplished under extraordinarily simple conditions without any catalyst requirements [1]. The protocol employs methanol as solvent at room temperature with reaction completion in just one minute, achieving 93-99% yields. This methodology represents a paradigm shift from traditional approaches that typically require elevated temperatures, extended reaction times, or expensive metal catalysts. The broad substrate scope includes various substituted diamines and dicarbonyl compounds, with problematic cases addressable through simple acid catalysis or mild heating while maintaining very short reaction times [1].
Iodine has emerged as an exceptionally effective and economical catalyst for quinoxaline formation [5]. Under microwave irradiation conditions, the reaction between 1,2-diamines and 1,2-dicarbonyl compounds proceeds rapidly, typically completing within 30 seconds to 5 minutes at 50°C. The method demonstrates remarkable substrate tolerance, with yields ranging from 85-99% across diverse functional groups including electron-donating and electron-withdrawing substituents [5]. The aqueous ethanol solvent system enhances the green chemistry profile while maintaining excellent catalytic efficiency.
The development of polymer-supported catalysts has provided significant advantages in terms of recyclability and environmental impact [3] [6]. Polymer-supported sulphanilic acid demonstrates exceptional performance under ultrasound irradiation at room temperature, achieving yields of 82-98% while allowing easy catalyst recovery and reuse for multiple cycles [6]. Similarly, cerium ammonium nitrate catalysis under mild reflux conditions provides an effective alternative with yields of 88-95% and excellent functional group tolerance [2].
Palladium catalysis has revolutionized quinoxaline synthesis through novel coupling strategies that expand beyond traditional condensation routes [7] [8] [9]. The palladium-catalyzed reductive annulation of catechols and nitroarylamines represents a particularly innovative approach, enabling direct synthesis of quinoxaline derivatives without pre-functionalization requirements [8]. This methodology proceeds through hydrogenative annulation under mild conditions, achieving yields of 70-85% with broad substrate scope and operational simplicity.
Table 2: Transition Metal-Catalyzed Quinoxaline Synthesis Methods
| Metal Catalyst | Substrate Types | Reaction Conditions | Yield Range (%) | Special Features |
|---|---|---|---|---|
| Palladium | Catechols + nitroarylamines | Hydrogenative annulation, mild temperature | 70-85 | Novel quinoxaline derivatives |
| Iron (Fe) | 1-(2-aminoaryl)pyrroles | DMSO solvent, 100°C, 12 hours | 45-82 | Solvent as carbon source |
| Cobalt (Co) | Vicinal diols + 2-nitroanilines | Transfer hydrogenation, 120°C | 65-88 | Recyclable catalyst |
| Copper (Cu) | α-hydroxyketones + diamines | Room temperature, toluene | 80-92 | Heterogeneous catalyst |
| Ruthenium (Ru) | Phenylene diamines + dicarbonyls | Reflux conditions | 75-90 | Phosphine-free ligand system |
Advanced palladium systems employ cross-coupling strategies utilizing 2,3-dichloroquinoxaline as a versatile building block [10]. These methods enable sequential functionalization through Suzuki-Miyaura, Heck, and Sonogashira reactions, providing access to complex polycyclic quinoxaline architectures with excellent regioselectivity [10].
Iron catalysis has gained prominence due to its abundance, low cost, and environmental compatibility [11] [12]. The iron-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines demonstrates exceptional atom economy by utilizing dimethyl sulfoxide both as solvent and carbon source [11]. Under these conditions, 1-(2-aminoaryl)pyrroles undergo oxidative cyclization at 100°C over 12 hours, yielding products in 45-82% yield. The methodology tolerates various substituents, although electron-withdrawing groups on the phenyl ring show reduced reactivity [11].
Heterogeneous iron catalysts, particularly iron-molybdenum-selenium nanocatalysts, enable decarboxylation-intramolecular cyclization-oxidation cascade reactions under solvent-free conditions [11]. This approach eliminates the need for external oxidants or reductants while providing excellent recyclability of the catalyst system.
Cobalt-based catalysts offer cost-effective alternatives to precious metal systems while maintaining high catalytic efficiency [11]. The cobalt-catalyzed synthesis from vicinal diols and 2-nitroanilines proceeds through transfer hydrogenation mechanisms at 120°C, achieving yields of 65-88%. The methodology features a cheap metal-based catalyst with phosphine-free ligand systems, making it attractive for large-scale applications [11].
Nitrogen-doped carbon-supported cobalt nanocatalysts provide additional advantages through heterogeneous catalysis, enabling easy separation and recycling while maintaining consistent activity over multiple cycles [11].
Microwave irradiation has transformed quinoxaline synthesis by dramatically reducing reaction times while improving yields and selectivity [13] [14] [15] [16]. The rapid heating and molecular activation under microwave conditions enable reaction completion within minutes compared to hours required for conventional heating. This technology is particularly effective for solvent-free synthesis, eliminating environmental concerns while simplifying product isolation.
Table 3: Microwave-Assisted Quinoxaline Synthesis Methods
| Catalyst System | Reaction Time | Temperature (°C) | Yield (%) | Solvent |
|---|---|---|---|---|
| Solvent-free silica gel | 2 minutes | Microwave irradiation | 85-95 | Solvent-free |
| Iodine catalyst | 30 seconds - 5 minutes | 50 | 85-99 | Water/ethanol (1:1) |
| Catalyst-free conditions | 5 minutes | Ambient to 100 | 69-80 | Water |
| HCTU catalyst | 42-48 minutes | Room temperature | 82-94 | DMF |
| PEG-400 | 80-85 minutes | Reflux | 80-85 | PEG-400 |
Silica gel serves multiple functions in microwave-assisted quinoxaline synthesis, acting simultaneously as support, catalyst, and dehydrating agent [17]. Under solvent-free conditions with microwave irradiation for just 2 minutes, various benzofuroxans and dicarbonyl compounds afford quinoxaline 1,4-dioxides in 85-95% yields [17]. The methodology demonstrates exceptional efficiency and environmental compatibility while providing easy product isolation.
Recent developments in microwave-assisted synthesis have focused on ultra-rapid reaction protocols [13]. The microwave-assisted synthesis of quinoxaline derivatives can be completed within 5 minutes under catalyst-free conditions, offering high yields in solvent-free environments [13]. These conditions are particularly advantageous for industrial applications where rapid throughput and minimal waste generation are priorities.
Advanced microwave systems incorporating iodine catalysis achieve remarkable efficiency with reaction completion in 30 seconds to 5 minutes at 50°C [5]. The water/ethanol solvent system enhances sustainability while maintaining excellent yields of 85-99% across diverse substrate combinations.
Microwave technology enables high-throughput screening of reaction conditions for quinoxaline optimization [18]. Microdroplet-assisted reactions under microwave conditions can complete synthesis within microseconds, achieving 90% conversion rates without catalyst addition [18]. This approach facilitates rapid screening of optimal conditions including droplet volume, flow rate, temperature, and solvent systems, providing valuable insights for process optimization.
Zeolite catalysts have demonstrated exceptional performance in quinoxaline synthesis due to their unique pore structure, thermal stability, and tunable acidity [19] [20] [21]. ZnO-beta zeolite represents a particularly effective system, enabling quinoxaline synthesis at room temperature in ethanol with yields of 96-98% [21]. The environmentally benign methodology provides simple workup procedures, mild reaction conditions, and excellent catalyst recyclability for multiple cycles with consistent activity [21].
Table 4: Heterogeneous Catalysis Systems for Quinoxaline Synthesis
| Catalyst Type | Active Sites | Reaction Conditions | Yield (%) | Recyclability |
|---|---|---|---|---|
| ZnO-beta zeolite | Lewis acid sites | Room temperature, ethanol | 96-98 | 4 cycles, consistent activity |
| Yb/NaY zeolite | Rare earth metal centers | Ambient conditions | 85-92 | Multiple cycles, no loss |
| SO3H-functionalized MOF | Brønsted acid sites | Mild temperature | 88-95 | 5 cycles, stable activity |
| Molybdophosphovanadates/Al2O3 | Heteropolyacid sites | Room temperature, toluene | 80-92 | 3 cycles, 88% retention |
| Bentonite clay K-10 | Clay acid sites | Room temperature, ethanol | 85-95 | 5 cycles, maintained activity |
Ytterbium-modified NaY zeolite (Yb/NaY) demonstrates remarkable catalytic activity through rare earth metal centers [20]. The catalyst displays excellent performance in quinoxaline synthesis via condensation of α-hydroxyketones with 1,2-diamines, achieving yields of 85-92% under ambient conditions. Notably, the catalyst maintains activity through multiple reaction cycles without any loss of catalytic efficiency [20].
Metal-organic frameworks (MOFs) represent a cutting-edge approach to heterogeneous catalysis for quinoxaline synthesis [22]. SO3H-functionalized MOFs combine the advantages of homogeneous and heterogeneous catalysis, providing high surface area, tunable pore structure, and abundant acidic sites. These catalysts achieve yields of 88-95% under mild temperature conditions while maintaining stable activity for 5 reaction cycles [22].
The unique structure of MOFs allows for precise control of active site environment and substrate accessibility, leading to enhanced selectivity and catalytic efficiency compared to traditional heterogeneous catalysts [22].
Molybdophosphovanadates supported on alumina represent highly effective catalysts for quinoxaline synthesis [23]. The CuH2PMo11VO40/Al2O3 system demonstrates superior activity in reactions between benzyl and o-phenylenediamine in toluene at room temperature, achieving yields of 80-92% [23]. The heteropolyacid provides multiple acid sites while the alumina support enhances stability and facilitates catalyst recovery.
The catalyst maintains 88% of its original activity after 3 reaction cycles, making it suitable for continuous processes [23]. The mild reaction conditions and recyclable nature of the catalyst contribute to the overall sustainability of the synthetic process.
Bentonite clay K-10 has emerged as an exceptionally green and cost-effective catalyst for quinoxaline synthesis [24]. The natural clay provides abundant Brønsted acid sites that effectively catalyze the condensation reaction at room temperature in ethanol. Yields of 85-95% are consistently achieved across various substrate combinations, with the catalyst maintaining activity for 5 reaction cycles [24].
The use of natural clay aligns with green chemistry principles by utilizing abundant, non-toxic, and environmentally benign materials. The simple preparation and regeneration procedures make this approach particularly attractive for sustainable synthetic applications [24].
Recent advances in heterogeneous catalysis have focused on the development of recyclable nanocatalysts for quinoxaline synthesis [11]. Nitrogen-doped carbon-supported cobalt-based nanocatalysts provide advantages through easy separation and recyclability while maintaining consistent activity. These systems often outperform traditional catalysts in terms of turnover frequency and environmental impact.
The integration of heterogeneous catalysis with microwave irradiation has led to synergistic effects, where the combination of efficient heat transfer and selective catalytic activation results in unprecedented reaction rates and yields [5] [17]. These hybrid approaches represent the cutting edge of sustainable quinoxaline synthesis methodology.